3-Oxo-3-[4-(trifluoromethyl)anilino]propanoic acid 3-Oxo-3-[4-(trifluoromethyl)anilino]propanoic acid
Brand Name: Vulcanchem
CAS No.: 827029-20-9
VCID: VC2853456
InChI: InChI=1S/C10H8F3NO3/c11-10(12,13)6-1-3-7(4-2-6)14-8(15)5-9(16)17/h1-4H,5H2,(H,14,15)(H,16,17)
SMILES: C1=CC(=CC=C1C(F)(F)F)NC(=O)CC(=O)O
Molecular Formula: C10H8F3NO3
Molecular Weight: 247.17 g/mol

3-Oxo-3-[4-(trifluoromethyl)anilino]propanoic acid

CAS No.: 827029-20-9

Cat. No.: VC2853456

Molecular Formula: C10H8F3NO3

Molecular Weight: 247.17 g/mol

* For research use only. Not for human or veterinary use.

3-Oxo-3-[4-(trifluoromethyl)anilino]propanoic acid - 827029-20-9

Specification

CAS No. 827029-20-9
Molecular Formula C10H8F3NO3
Molecular Weight 247.17 g/mol
IUPAC Name 3-oxo-3-[4-(trifluoromethyl)anilino]propanoic acid
Standard InChI InChI=1S/C10H8F3NO3/c11-10(12,13)6-1-3-7(4-2-6)14-8(15)5-9(16)17/h1-4H,5H2,(H,14,15)(H,16,17)
Standard InChI Key YYZDPRSUYSKOLW-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(F)(F)F)NC(=O)CC(=O)O
Canonical SMILES C1=CC(=CC=C1C(F)(F)F)NC(=O)CC(=O)O

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

3-Oxo-3-[4-(trifluoromethyl)anilino]propanoic acid is a well-characterized organic compound with established chemical identifiers. The following table summarizes its key identifiers and physical properties:

PropertyValue
CAS Number827029-20-9
IUPAC Name3-oxo-3-[4-(trifluoromethyl)anilino]propanoic acid
Molecular FormulaC₁₀H₈F₃NO₃
Molecular Weight247.17 g/mol
InChIInChI=1S/C10H8F3NO3/c11-10(12,13)6-1-3-7(4-2-6)14-8(15)5-9(16)17/h1-4H,5H2,(H,14,15)(H,16,17)
InChI KeyYYZDPRSUYSKOLW-UHFFFAOYSA-N
Canonical SMILESC1=CC(=CC=C1C(F)(F)F)NC(=O)CC(=O)O

These identifiers establish the unique chemical identity of the compound and provide the foundation for understanding its properties and behavior in various applications .

Structural Features

The molecular structure of 3-Oxo-3-[4-(trifluoromethyl)anilino]propanoic acid incorporates several distinctive functional groups that contribute to its chemical reactivity and biological properties:

  • A trifluoromethyl group (CF₃) attached to the para position of an aniline ring, which enhances lipophilicity and metabolic stability

  • An amide linkage connecting the aniline moiety to the propanoic acid chain

  • A keto group at the third carbon position of the propanoic acid backbone

  • A carboxylic acid terminus that provides opportunities for derivatization

This structural arrangement creates a molecule with multiple reactive sites and specific spatial characteristics that are crucial for its interaction with biological targets. The presence of the trifluoromethyl group, in particular, contributes significantly to the compound's biological activity by improving membrane permeability and increasing binding affinity to protein targets.

Physical and Chemical Properties

Chemical Reactivity

The chemical reactivity of 3-Oxo-3-[4-(trifluoromethyl)anilino]propanoic acid is largely determined by its functional groups:

  • The carboxylic acid group can participate in esterification, amidation, and salt formation

  • The keto group at the β-position to the carboxylic acid creates an activated methylene group suitable for condensation reactions

  • The amide linkage provides stability under physiological conditions while still being susceptible to enzymatic hydrolysis

  • The trifluoromethyl group increases the acidity of neighboring protons and affects the electron distribution within the molecule

These reactivity patterns form the basis for synthetic modifications to generate derivatives with enhanced properties for specific applications. The compound's ability to undergo various transformations while maintaining core structural elements makes it a versatile building block for medicinal chemistry.

Synthesis and Preparative Methods

Structural Confirmation

Structural confirmation of 3-Oxo-3-[4-(trifluoromethyl)anilino]propanoic acid typically employs standard analytical techniques including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F)

  • Infrared (IR) spectroscopy to confirm functional groups

  • Mass spectrometry for molecular weight confirmation

  • Elemental analysis to verify composition

These analytical methods collectively provide comprehensive structural validation, ensuring the identity and purity of the synthesized compound before biological evaluation.

Biological Activity and Medicinal Applications

Kinase Inhibition Properties

Research indicates that 3-Oxo-3-[4-(trifluoromethyl)anilino]propanoic acid and its derivatives exhibit potential as inhibitors of specific kinases, particularly Raf kinases . Raf kinases are critical components of the RAS-RAF-MEK-ERK signaling pathway, which regulates cellular proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various cancers, making Raf kinases important therapeutic targets.

The structural features of 3-Oxo-3-[4-(trifluoromethyl)anilino]propanoic acid contribute to its ability to interact with the ATP-binding pocket of Raf kinases. The trifluoromethyl group enhances binding affinity through hydrophobic interactions, while the amide and carboxylic acid moieties participate in hydrogen bonding with specific amino acid residues in the target protein.

Structure-Activity Relationships

Structure-activity relationship (SAR) studies involving compounds related to 3-Oxo-3-[4-(trifluoromethyl)anilino]propanoic acid have revealed important insights into the requirements for effective kinase inhibition:

  • The position of the trifluoromethyl group on the aniline ring influences selectivity and potency

  • Modifications to the propanoic acid portion can alter pharmacokinetic properties

  • The amide linkage is essential for proper orientation within the binding pocket

Comparative analysis with the isomeric compound 3-oxo-3-[2-(trifluoromethyl)anilino]propanoic acid (CAS 795307-80-1) demonstrates how positional isomerism of the trifluoromethyl group can affect binding characteristics and biological activity . This understanding guides rational design of more potent and selective inhibitors based on the 3-Oxo-3-[4-(trifluoromethyl)anilino]propanoic acid scaffold.

Research Applications and Development

Pharmaceutical Development

3-Oxo-3-[4-(trifluoromethyl)anilino]propanoic acid serves as an important building block in the development of pharmaceutical compounds, particularly those targeting cancer pathways. Its use in the preparation of maloamide derivatives for Raf-kinase inhibition highlights its significance in drug discovery .

The compound's structural features make it suitable for medicinal chemistry optimization:

  • The carboxylic acid group provides a handle for introducing additional functionality

  • The keto group allows for condensation reactions to create more complex structures

  • The aniline portion can be modified to fine-tune binding properties

These characteristics enable medicinal chemists to create libraries of derivatives with improved potency, selectivity, and pharmacokinetic properties, advancing the development of potential therapeutic agents.

Comparative Analysis with Related Compounds

Understanding 3-Oxo-3-[4-(trifluoromethyl)anilino]propanoic acid in the context of structurally related compounds provides valuable insights into its unique properties. The table below compares key features of this compound with related molecules:

CompoundCAS NumberPosition of CF₃Additional FeaturesPrimary Applications
3-Oxo-3-[4-(trifluoromethyl)anilino]propanoic acid827029-20-94-positionNoneRaf kinase inhibition
3-oxo-3-[2-(trifluoromethyl)anilino]propanoic acid795307-80-12-positionNoneSimilar kinase targets
3-[2-Amino-4-(trifluoromethyl)anilino]propanoic acidNot specified4-position2-amino groupPotentially different targeting

This comparative analysis demonstrates how subtle structural variations can influence biological activity and targeting specificity, providing a foundation for rational compound design .

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